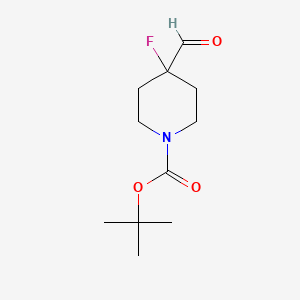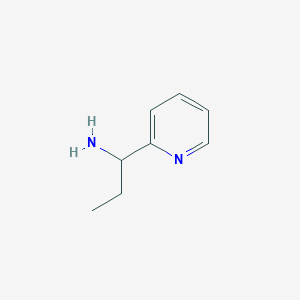
4-Fluoro-4-formylpipéridine-1-carboxylate de tert-butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H18FNO3 and a molecular weight of 231.27 g/mol . It is a piperidine derivative, characterized by the presence of a tert-butyl ester group, a fluorine atom, and a formyl group attached to the piperidine ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology:
Biological Probes: Utilized in the development of biological probes for studying enzyme activity and receptor binding.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry:
Chemical Manufacturing: Employed in the production of fine chemicals and specialty chemicals.
Mécanisme D'action
Target of Action
Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate is a chemical compound with the CAS Number: 614731-09-8 Similar compounds have been used as reactants for the synthesis of various inhibitors such as pim-1 inhibitors, selective gpr119 agonists for type ii diabetes, m-tropic (r5) hiv-1 replication inhibitors, hdac inhibitors, and selective 5-ht6 antagonists .
Mode of Action
For instance, it can be involved in the Mitsunobu reaction with formic or benzoic acid, followed by alkaline hydrolysis .
Biochemical Pathways
It is known that similar compounds can affect various pathways related to the synthesis of inhibitors mentioned above .
Result of Action
It is known that similar compounds can lead to the synthesis of various inhibitors, which can have significant effects on cellular functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as or under controlled conditions.
Formylation: The formyl group can be introduced via formylation reactions using reagents like or .
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods: Industrial production of tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form carboxylic acids using oxidizing agents like or .
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Comparaison Avec Des Composés Similaires
Tert-butyl 4-formylpiperidine-1-carboxylate: Lacks the fluorine atom, resulting in different reactivity and binding properties.
Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate: Contains a bromine atom instead of fluorine, leading to variations in chemical behavior and applications.
Uniqueness: Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties, reactivity, and interactions with biological targets compared to its non-fluorinated analogs .
Propriétés
IUPAC Name |
tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO3/c1-10(2,3)16-9(15)13-6-4-11(12,8-14)5-7-13/h8H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSPYCFNEDACGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623834 |
Source


|
| Record name | tert-Butyl 4-fluoro-4-formylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614731-09-8 |
Source


|
| Record name | tert-Butyl 4-fluoro-4-formylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B1322699.png)




![3-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1322712.png)








